molecular formula C10H8N2O2 B1335007 Bis(isocyanatomethyl)benzene CAS No. 25854-16-4

Bis(isocyanatomethyl)benzene

Cat. No. B1335007
CAS RN: 25854-16-4
M. Wt: 188.18 g/mol
InChI Key: FKTHNVSLHLHISI-UHFFFAOYSA-N
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Description

Bis(isocyanatomethyl)benzene, also known as 1,3-bis(isocyanatomethyl)benzene, is a monomer used in the production of polymers and has applications in various industries such as optical polymer composite materials, construction, and automotive. It is known for its high-quality performance, excellent yellowing resistance, and weather resistance .

Synthesis Analysis

The synthesis of 1,3-bis(isocyanatomethyl)benzene has been traditionally carried out using m-xylylenediamine and phosgene. However, due to the toxicity of phosgene, alternative synthesis methods have been explored. One such method involves the use of bis(trichloromethyl) carbonate as a safer and more environmentally friendly reagent. The optimization of this synthesis process has been studied, with factors such as molar ratio, reaction temperature, reaction time, and nitrogen flow rate being considered to achieve a high yield of 83.35% .

Molecular Structure Analysis

The molecular structure of 1,3-bis(isocyanatomethyl)benzene has been studied through various spectroscopic methods. Density functional theory (DFT) calculations have been used to predict the molecular geometry, vibrational frequencies, and absorption spectrum, which showed good agreement with experimental data .

Chemical Reactions Analysis

1,3-bis(isocyanatomethyl)benzene undergoes immediate and complete hydrolysis in water and gastric fluid simulant to form 1,3-benzenedimethanamine. This reaction is significant in the context of its safety evaluation for use in food contact materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(isocyanatomethyl)benzene are characterized by its stability and reactivity. It is non-genotoxic in vivo, as demonstrated by several genotoxicity tests, which is an important consideration for its safety in applications . The molecule's ability to undergo hydrolysis to a non-toxic product further supports its suitability for use in various industries .

Scientific Research Applications

  • Optical Polymer Composite Materials and Industrial Applications

    • Bis(isocyanatomethyl)benzene, known for its high-quality performance, is extensively used in optical polymer composite materials. It exhibits excellent yellowing resistance and weather resistance, making it suitable for applications in construction, automotive, and other industries. However, its production is limited due to the use of toxic phosgene in its synthesis, which raises production costs and affects its wider adoption. Recent research has focused on exploring non-phosgene green synthesis processes for this compound (Dong Jianxun et al., 2018).
  • Food Contact Materials Safety Evaluation

    • Bis(isocyanatomethyl)benzene has been evaluated for safety in food contact materials. In particular, its hydrolysis product, 1,3-benzenedimethanamine, has been tested and found non-genotoxic in vivo. This evaluation is crucial for its application in food packaging, especially as a co-monomer in the manufacture of middle layer coatings in multilayer films (Flavourings, 2012).
  • Synthesis of Polyurethanes

    • In the field of polymer science, bis(isocyanatomethyl)benzene is used to synthesize polyurethanes. For example, it reacts with a fluorene diol derivative under controlled conditions to form polyurethanes with high molecular weights, which are beneficial for various applications, including optical materials (K. Hiroki et al., 2008).
  • DNA Interaction Studies

    • Research has been conducted on bis-related compounds to study their interactions with DNA. These studies are critical for understanding the binding characteristics of these compounds, which can have implications in fields like biochemistry and pharmacology (B. Juskowiak et al., 1999).

Safety And Hazards

Bis(isocyanatomethyl)benzene is moderately toxic by ingestion and can cause skin and eye irritation. It may cause an allergic skin reaction and is considered a sensitizer. When heated to decomposition, it emits very toxic fumes of NOx . It’s also noted that it may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

1,2-bis(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-11-5-9-3-1-2-4-10(9)6-12-8-14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHNVSLHLHISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922174
Record name 1,2-Bis(isocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(isocyanatomethyl)benzene

CAS RN

25854-16-4, 116846-29-8
Record name Benzene, bis(isocyanatomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025854164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, bis(isocyanatomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Bis(isocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(isocyanatomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
This scientific opinion of EFSA deals with the risk assessment of the monomer 1,3‐bis(isocyanatomethyl) benzene, CAS No. 3634–83‐1, FCM Substance No 988. In water and gastric …
Number of citations: 0 efsa.onlinelibrary.wiley.com
CK Lin, JF Kuo, CY Chen - European polymer journal, 2000 - Elsevier
There are two series of novel thermotropic liquid crystalline polyurethanes (LCPUs), obtained from the polyaddition reaction of 4,4′-bis(ω-hydroxyalkoxy) biphenyls (HBn, n: the …
Number of citations: 25 www.sciencedirect.com
K Hiroki, Y Ichikawa, H Yamashita… - Macromolecular rapid …, 2008 - Wiley Online Library
A fluorene diol derivative, 9,9‐bis[4‐(2‐hydroxyethoxy)phenyl]fluorene (1), reacted with diisocyanates such as 1,3‐bis(isocyanatomethyl)cyclohexane (2a), 1,6‐diisocyanatohexane (2b)…
Number of citations: 10 onlinelibrary.wiley.com
K Yoshinaga, K Yoshihara, Y Yoshida - Dental materials, 2021 - Elsevier
Objective Bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane dimethacrylate (UDMA) are widely used as the primary components of (meth)acrylic monomers. However, the use …
Number of citations: 17 www.sciencedirect.com
Y Jia, B Shi, J Jin, J Li - Polymer, 2019 - Elsevier
High refractive index polymers (HRIPs), especially sulfur-containing HRIPs, play an important role in optical materials; particularly the thermosetting sulfur-containing polyurethane is …
Number of citations: 25 www.sciencedirect.com
K Osakada, Y Takenaka, I Yamaguchi… - Bulletin of the Chemical …, 1998 - journal.csj.jp
NaH promoted coupling reaction of HO(CH 2 ) 12 O–TBDMS (1, TBDMS=SiMe 2 (t-Bu)) and Br(CH 2 ) 12 O–TBDMS (2) followed by deprotection of the organosilyl groups affords HO(…
Number of citations: 5 www.journal.csj.jp
J Dong, X Zheng, X Li, X Zhang, X Feng - American Journal of Applied and Industrial …, 2018
Number of citations: 0
SM Yun, HM Lee, S Ahmed, GY Kim, JC Kim… - Progress in Organic …, 2022 - Elsevier
Hindered-urea bonds (HUBs), made of bulky amine and isocyanate, are reversible and the reversibility generally comes from the steric hindrance of the bulky substituents on the amine. …
Number of citations: 3 www.sciencedirect.com
H Ying, J Cheng - Journal of the American Chemical Society, 2014 - ACS Publications
Hydrolyzable polymers are widely used materials that have found numerous applications in biomedical, agricultural, plastic, and packaging industrials. They usually contain ester and …
Number of citations: 146 pubs.acs.org
CA Salgado, JG Silva, FA de Almeida… - Environmental Pollution, 2023 - Elsevier
Polyurethanes (PUs) are found in many everyday products and their disposal leads to environmental accumulation. Therefore, there is an urgent need to develop ecologically …
Number of citations: 3 www.sciencedirect.com

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